ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(2-chlorophenyl)propanoate
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Overview
Description
Ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(2-chlorophenyl)propanoate is a complex organic compound featuring an indole moiety, a benzyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(2-chlorophenyl)propanoate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole in the presence of a Lewis acid catalyst.
Formation of the Propanoyl Intermediate: The propanoyl group can be introduced via an acylation reaction using propanoyl chloride and a suitable base.
Coupling with the Chlorophenyl Group: The final step involves coupling the chlorophenyl group with the indole-propanoyl intermediate using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives from the carbonyl group.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(2-chlorophenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand the biological activity of indole derivatives and their interactions with various biological targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Serotonin: A neurotransmitter derived from tryptophan, containing an indole ring.
Uniqueness
Ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(2-chlorophenyl)propanoate is unique due to its combination of an indole moiety, a benzyl group, and a chlorophenyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C29H29ClN2O3 |
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Molecular Weight |
489.0 g/mol |
IUPAC Name |
ethyl 3-[3-(1-benzylindol-3-yl)propanoylamino]-3-(2-chlorophenyl)propanoate |
InChI |
InChI=1S/C29H29ClN2O3/c1-2-35-29(34)18-26(24-13-6-8-14-25(24)30)31-28(33)17-16-22-20-32(19-21-10-4-3-5-11-21)27-15-9-7-12-23(22)27/h3-15,20,26H,2,16-19H2,1H3,(H,31,33) |
InChI Key |
WFPBREHCBLQOGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)CCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
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